Methylene Spacer vs. Direct Thioether Linkage: Impact on Antiproliferative Potency in PC3 Prostate Cancer Cells
The target compound contains a methylsulfanyl (–SCH2–) linker between the quinazoline 4-position and the 2-methylphenyl ring, whereas the closest direct-thioether analog, 4-[(2-methylphenyl)thio]quinazoline (CAS 3458-43-3), lacks this methylene spacer (C15H12N2S vs. C16H14N2S) [1]. In the broader 4-thioether-quinazoline class, Yang et al. (2007) reported that S′-substituted 4-alkyl(aryl)thioquinazoline derivatives (which lack the methylene spacer present in the target compound) exhibited IC50 values against PC3 prostate cancer cells ranging from 1.8 μM (compound 3c) to 8.9 μM (compound 3l) via MTT assay [2]. In a separate quinazoline kinase inhibitor program, Mortlock et al. (2004) demonstrated that introducing a methylene spacer into direct-linked quinazoline analogs converted modest-potency compounds into highly potent inhibitors with marked increases in cellular antiproliferative activity and cell-cycle effects [3]. While direct head-to-head data for the target compound vs. CAS 3458-43-3 are not available, the class-level SAR predicts that the methylene spacer in CAS 852366-97-3 would confer enhanced conformational flexibility and improved target engagement relative to the direct-thioether analog.
| Evidence Dimension | Antiproliferative IC50 against PC3 prostate cancer cells (MTT assay) – class baseline for 4-alkyl(aryl)thioquinazolines without methylene spacer |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 852366-97-3 |
| Comparator Or Baseline | Yang et al. (2007) series: 4-alkyl(aryl)thioquinazoline 3c (IC50 = 1.8 μM); 3a (IC50 = 5.6 μM); 3d (IC50 = 8.1 μM); 3f (IC50 = 8.7 μM); 3l (IC50 = 8.9 μM) against PC3 cells [2]. Direct-thioether analog: Quinazoline,4-[(2-methylphenyl)thio]- (CAS 3458-43-3, C15H12N2S, MW 252.33) [1]. |
| Quantified Difference | Not quantifiable for target compound; class-level inference predicts improved potency with methylene spacer based on Mortlock et al. (2004) [3] |
| Conditions | MTT assay, PC3 human prostate cancer cell line, in vitro [2] |
Why This Matters
Procurement decisions for SAR expansion or lead-optimization campaigns must account for the methylene spacer, because substituting the direct-thioether analog (CAS 3458-43-3) may yield misleadingly weak activity and derail structure–activity relationship interpretation.
- [1] iChemistry. CAS 3458-43-3: Quinazoline,4-[(2-methylphenyl)thio]-; C15H12N2S; MW 252.33. https://www.ichemistry.cn/cas/3458-43-3.html (accessed 2026-04-28). View Source
- [2] Yang S, Li Z, Jin L, Song B, Liu G, Chen J, Chen Z, Hu D, Xue W, Xu R. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorg Med Chem Lett. 2007;17(8):2193-2196. IC50 values: 3c = 1.8 μM, 3a = 5.6 μM, 3d = 8.1 μM, 3f = 8.7 μM, 3l = 8.9 μM against PC3 cells (MTT). View Source
- [3] Mortlock AA, Foote KM, Heron NM, et al. Development of a new series of thiazolo-quinazoline inhibitors targeting Aurora kinase. Cancer Res. 2004;64(7_Supplement):574.2. Methylene spacer introduction led to highly potent and selective inhibitors with marked increase in cellular potency. View Source
